5-(3,4-dimethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide
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Overview
Description
5-(3,4-Dimethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolidine ring, a pyridine moiety, and dimethoxyphenyl groups. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form 3,4-dimethoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazolidine ring. The final step involves the condensation of the pyrazolidine derivative with pyridine-4-carboxaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, nitro compounds
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dimethoxyphenyl)pentanoic acid
- 3,4-Dimethoxyphenylhydrazine
- Pyridine-4-carboxaldehyde
Uniqueness
Compared to similar compounds, 5-(3,4-dimethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide stands out due to its unique combination of functional groups and structural features. This allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H21N5O3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide |
InChI |
InChI=1S/C18H21N5O3/c1-25-16-4-3-13(9-17(16)26-2)14-10-15(22-21-14)18(24)23-20-11-12-5-7-19-8-6-12/h3-9,11,14-15,21-22H,10H2,1-2H3,(H,23,24)/b20-11+ |
InChI Key |
XMNMWSUMCDIBTB-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2CC(NN2)C(=O)N/N=C/C3=CC=NC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(NN2)C(=O)NN=CC3=CC=NC=C3)OC |
Origin of Product |
United States |
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